molecular formula C18H21N5OS B13366343 6-[4-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[4-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13366343
M. Wt: 355.5 g/mol
InChI Key: CULOJGYSAGVQFB-UHFFFAOYSA-N
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Description

6-[4-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolothiadiazole Core: This step involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under acidic or basic conditions.

    Introduction of the Allyloxyphenyl Group: This step can be achieved through nucleophilic substitution reactions, where an allyloxy group is introduced to the phenyl ring.

    Attachment of the Piperidinyl Group: This step involves the alkylation of the triazolothiadiazole core with a piperidinyl derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-[4-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[4-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Research: It is used as a probe to study various biological processes and molecular interactions.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

    Industrial Applications: It may be used in the development of new materials, catalysts, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-[4-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-[4-(Methoxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-[4-(Ethoxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-[4-(Propoxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 6-[4-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific structural features, such as the allyloxy group, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C18H21N5OS

Molecular Weight

355.5 g/mol

IUPAC Name

3-(1-methylpiperidin-3-yl)-6-(4-prop-2-enoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H21N5OS/c1-3-11-24-15-8-6-13(7-9-15)17-21-23-16(19-20-18(23)25-17)14-5-4-10-22(2)12-14/h3,6-9,14H,1,4-5,10-12H2,2H3

InChI Key

CULOJGYSAGVQFB-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)OCC=C

Origin of Product

United States

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